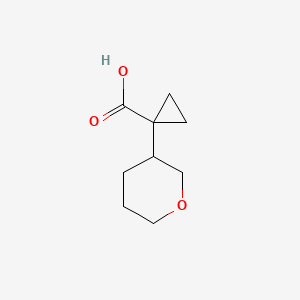![molecular formula C11H21N B13286198 7-Propyl-1-azaspiro[3.5]nonane](/img/structure/B13286198.png)
7-Propyl-1-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Propyl-1-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propyl-1-azaspiro[3.5]nonane typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
7-Propyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
7-Propyl-1-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological pathways and interactions due to its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 7-Propyl-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a FAAH inhibitor, it binds to the enzyme’s active site, preventing the breakdown of fatty acid amides and thereby modulating various physiological processes . The pathways involved often include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
7-Azaspiro[3.5]nonane: Lacks the propyl group but shares the core spirocyclic structure.
1-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with a different ring size and oxygen atom incorporated.
Uniqueness
7-Propyl-1-azaspiro[3.5]nonane is unique due to the presence of the propyl group, which can influence its biological activity and chemical reactivity. This modification can enhance its potency and selectivity as a bioactive molecule, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
7-propyl-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C11H21N/c1-2-3-10-4-6-11(7-5-10)8-9-12-11/h10,12H,2-9H2,1H3 |
InChI Key |
XCZDBPCQVXYNRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2(CC1)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


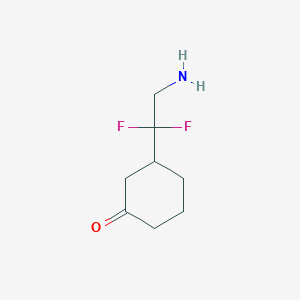
![[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13286132.png)

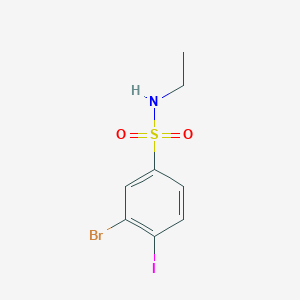
![2-{[(Benzyloxy)carbonyl]amino}-6-hydroxyhexanoic acid](/img/structure/B13286138.png)

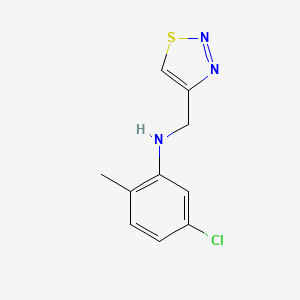
![2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13286162.png)
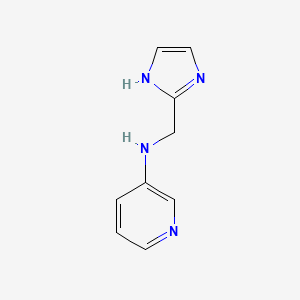
![4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B13286174.png)
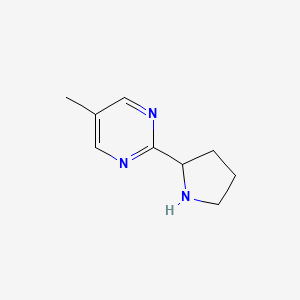
![2-{[(4-Methoxybutyl)amino]methyl}phenol](/img/structure/B13286183.png)
![6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13286187.png)
